

# Anisodine Hydrobromide Preclinical Toxicity Profile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Anisodine hydrobromide	
Cat. No.:	B1230993	Get Quote

This technical support center provides essential information and troubleshooting guidance for researchers, scientists, and drug development professionals working with **anisodine hydrobromide**. The following question-and-answer format directly addresses potential issues and summarizes the available preclinical toxicity data.

# Frequently Asked Questions (FAQs)

Q1: What are the known acute toxicity values (e.g., LD50) for anisodine hydrobromide?

A1: There is currently a lack of publicly available, specific LD50 values for **anisodine hydrobromide** from standardized acute toxicity studies in common preclinical species like mice and rats. As a tropane alkaloid, it shares a class with compounds like atropine and scopolamine, which are known to be toxic at high doses. However, it has been noted that anisodine has a weaker intensity of action and toxicity compared to atropine.[1]

Q2: What is the known safety pharmacology profile of **anisodine hydrobromide**, particularly its effects on the cardiovascular system?

A2: A safety pharmacology study in conscious beagle dogs provides the most detailed insights into the cardiovascular effects of **anisodine hydrobromide**. The study investigated single intravenous doses of 0.1, 0.4, 1.6, and 6.4 mg/kg.

• Cardiovascular Effects: Dose-dependent increases in heart rate and shortening of PR and QTCV intervals were observed at doses of 0.4 mg/kg and higher. Significant increases in



diastolic and mean blood pressure were noted at 1.6 and 6.4 mg/kg.

- Respiratory Effects: Accelerated breathing was observed at doses of 0.4 mg/kg and higher, although this was not statistically significant.
- No-Observed-Adverse-Effect Level (NOAEL): The NOAEL for cardiorespiratory effects in this study was determined to be 0.1 mg/kg.

Q3: Are there any available data from sub-chronic or chronic toxicity studies?

A3: Specific findings from dedicated sub-chronic or chronic toxicity studies for **anisodine hydrobromide** are not readily available in the public domain. Such studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL) for repeated dosing. Without this data, researchers should proceed with caution in long-term experimental models and consider conducting range-finding studies to determine appropriate dose levels.

Q4: What is the genotoxic potential of **anisodine hydrobromide**?

A4: There is no specific information available from standard genotoxicity assays (e.g., Ames test, micronucleus test, chromosomal aberration assay) for **anisodine hydrobromide**. While some tropane alkaloids like scopolamine and hyoscyamine have been reported to not exhibit genotoxic or chronic toxicity, this cannot be directly extrapolated to **anisodine hydrobromide** without specific testing.[2]

Q5: What is known about the reproductive and developmental toxicity of **anisodine hydrobromide**?

A5: There are no available preclinical studies on the reproductive and developmental toxicity of **anisodine hydrobromide**. Due to its anticholinergic properties, there is a theoretical potential for effects on fetal development, particularly concerning the nervous system and cardiac function. Caution is advised when prescribing this drug to pregnant or breastfeeding women, as the effects on fetal and neonatal health are not fully established.[3]

## **Data Presentation**



Table 1: Summary of a Safety Pharmacology Study of **Anisodine Hydrobromide** in Conscious Beagle Dogs

Dose Level (mg/kg, IV)	Heart Rate	PR Interval	QTCV Interval	Diastolic Blood Pressure	Mean Blood Pressure	Respirato ry Rate
0.1	No significant change	No significant change	No significant change	No significant change	No significant change	No significant change
0.4	Significantl y increased	Significantl y shortened	Significantl y shortened	No significant change	No significant change	Accelerate d (not statistically significant)
1.6	Significantl y increased	Significantl y shortened	Significantl y shortened	Significantl y increased	Significantl y increased	Accelerate d (not statistically significant)
6.4	Significantl y increased	Significantl y shortened	Significantl y shortened	Significantl y increased	Significantl y increased	Accelerate d (not statistically significant)

Data extracted from a study in conscious telemetered beagle dogs.

# **Experimental Protocols**

Cardiovascular and Respiratory Safety Pharmacology in Conscious Beagle Dogs

- Animal Model: Six telemetered beagle dogs were used in a Latin square design study.
- Dosing: Animals received a single intravenous dose of normal saline (control), sotalol hydrochloride (positive control), or **anisodine hydrobromide** at 0.1, 0.4, 1.6, or 6.4 mg/kg.



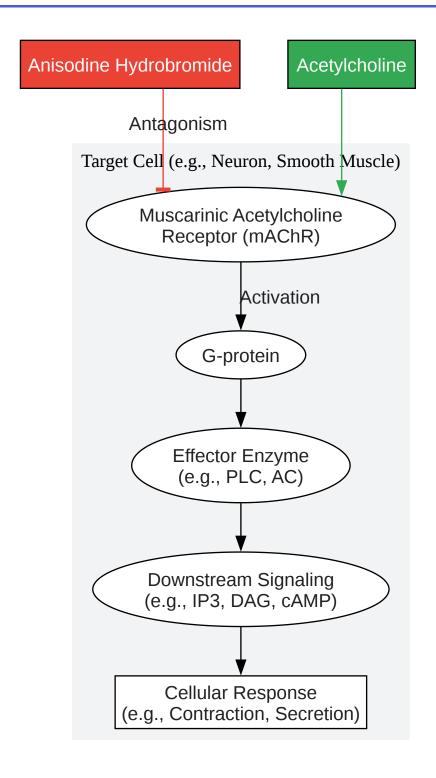
- Parameters Measured: Electrocardiogram (ECG), blood pressure (BP), and respiratory parameters were continuously collected for 24 hours post-administration.
- Endpoints: Heart rate, PR interval, QTCV interval, systolic, diastolic, and mean blood pressure, and respiratory rate were analyzed at scheduled time points.

# **Mandatory Visualizations**









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- To cite this document: BenchChem. [Anisodine Hydrobromide Preclinical Toxicity Profile: A
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